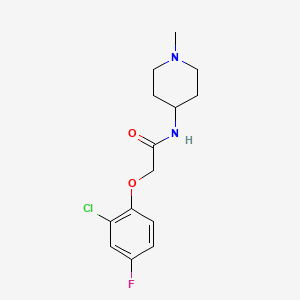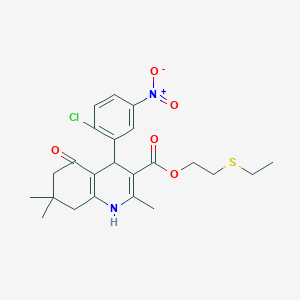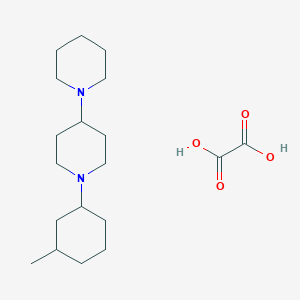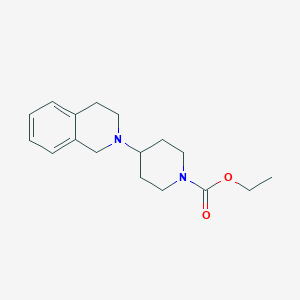
2-(2-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, CFM-2, and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
作用機序
CFM-2 acts as a positive allosteric modulator of the NMDA receptor and a negative allosteric modulator of the TRPV1 channel. This means that CFM-2 enhances the activity of the NMDA receptor and reduces the activity of the TRPV1 channel. The NMDA receptor is involved in synaptic plasticity, learning, and memory, while the TRPV1 channel is involved in pain sensation and inflammation. By modulating the activity of these ion channels, CFM-2 may have therapeutic potential for various neurological disorders.
Biochemical and Physiological Effects:
CFM-2 has been shown to enhance the NMDA receptor-mediated currents in cultured rat hippocampal neurons and to increase the amplitude and duration of NMDA receptor-mediated excitatory postsynaptic currents in mouse brain slices. CFM-2 has also been shown to reduce the capsaicin-induced currents in rat dorsal root ganglion neurons and to inhibit the capsaicin-induced nociceptive behavior in mice. These findings suggest that CFM-2 can modulate the activity of the NMDA receptor and the TRPV1 channel in vitro and in vivo.
実験室実験の利点と制限
CFM-2 has several advantages for laboratory experiments. First, it is a selective modulator of the NMDA receptor and the TRPV1 channel, which allows researchers to study the specific roles of these ion channels in neuronal signaling. Second, CFM-2 has been shown to have a long half-life in vivo, which allows for sustained modulation of these ion channels. Third, CFM-2 is relatively stable and can be stored for long periods of time. However, CFM-2 also has some limitations for laboratory experiments. For example, it may have off-target effects on other ion channels or receptors, which can complicate data interpretation. In addition, CFM-2 may have different effects in different animal models or in different brain regions, which can make it difficult to generalize findings to humans.
将来の方向性
There are several future directions for research on CFM-2. First, more studies are needed to determine the optimal dose and administration route of CFM-2 for different experimental paradigms. Second, more studies are needed to investigate the potential therapeutic applications of CFM-2 for various neurological disorders, such as chronic pain, epilepsy, and Alzheimer's disease. Third, more studies are needed to elucidate the molecular mechanisms underlying the effects of CFM-2 on the NMDA receptor and the TRPV1 channel. Fourth, more studies are needed to investigate the potential off-target effects of CFM-2 on other ion channels or receptors. Finally, more studies are needed to determine the safety and toxicity of CFM-2 in animal models and in humans.
合成法
The synthesis of CFM-2 involves several steps. First, 2-chloro-4-fluorophenol is reacted with sodium hydride to form the corresponding phenoxide. Next, N-(1-methyl-4-piperidinyl)acetamide is added to the reaction mixture, followed by the addition of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). The resulting product is CFM-2, which can be purified by column chromatography or recrystallization.
科学的研究の応用
CFM-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. These ion channels play important roles in neuronal signaling and have been implicated in various neurological disorders, such as chronic pain, epilepsy, and Alzheimer's disease. CFM-2 has also been investigated for its potential use as a tool compound to study the physiological and pathological functions of these ion channels.
特性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c1-18-6-4-11(5-7-18)17-14(19)9-20-13-3-2-10(16)8-12(13)15/h2-3,8,11H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJSDCYBWKQMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(2-propyl-5-pyrimidinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5179485.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)
![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)



